molecular formula C13H9BrN2 B1290546 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine CAS No. 953414-75-0

5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1290546
CAS No.: 953414-75-0
M. Wt: 273.13 g/mol
InChI Key: QLKZJMXSXCDCCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine: is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a bromine atom at the 5-position and a phenyl group at the 2-position of the pyrrolo[2,3-b]pyridine core

Biochemical Analysis

Biochemical Properties

5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes and proteins. It has been shown to interact with fibroblast growth factor receptors (FGFRs), which are crucial for cell proliferation, differentiation, and survival . The compound exhibits potent inhibitory activity against FGFR1, FGFR2, and FGFR3, with varying degrees of efficacy. These interactions are primarily mediated through binding to the ATP-binding site of the receptors, thereby preventing their activation and subsequent signaling cascades.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been demonstrated to inhibit the proliferation of cancer cells, particularly breast cancer cells . The compound induces apoptosis, or programmed cell death, in these cells by disrupting critical signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. Additionally, this compound affects gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the ATP-binding site of FGFRs, inhibiting their kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the activation of key signaling pathways, leading to reduced cell proliferation and increased apoptosis. Furthermore, this compound may also interact with other biomolecules, such as DNA and RNA, influencing gene expression and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may decrease upon prolonged exposure to light and air . In vitro studies have shown that the inhibitory effects on FGFRs and cancer cell proliferation are sustained over several days, with a gradual decline in potency. Long-term exposure to this compound may also lead to adaptive responses in cells, such as the upregulation of compensatory signaling pathways.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, adverse effects such as weight loss, organ toxicity, and immunosuppression have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidative metabolism, leading to the formation of various metabolites that may retain biological activity. These metabolites can further interact with cellular targets, contributing to the overall pharmacological effects of the compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in specific cellular compartments, such as the cytoplasm and nucleus. Transporters and binding proteins may facilitate its localization and retention within target cells, enhancing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly found in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, may influence its localization and stability. Additionally, targeting signals within the compound’s structure may direct it to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-phenylpyridine and bromine.

    Bromination: The bromination of 2-phenylpyridine is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is typically performed at room temperature or slightly elevated temperatures.

    Cyclization: The brominated intermediate undergoes cyclization to form the pyrrolo[2,3-b]pyridine core. This step may involve the use of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form carbon-carbon bonds.

    Oxidation and Reduction: The pyrrolo[2,3-b]pyridine core can undergo oxidation or reduction reactions to introduce functional groups or modify existing ones.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and ligands in the presence of bases like potassium carbonate or cesium carbonate.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products:

    Substitution Products: Derivatives with various functional groups replacing the bromine atom.

    Coupling Products: Biaryl or alkyne-linked products.

    Oxidation/Reduction Products: Modified pyrrolo[2,3-b]pyridine derivatives with different oxidation states.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as a building block in the synthesis of more complex organic molecules.

    Ligand Design: Employed in the design of ligands for coordination chemistry and catalysis.

Biology and Medicine:

    Drug Discovery: Investigated for its potential as a scaffold in the development of kinase inhibitors and other therapeutic agents.

    Biological Probes: Utilized in the design of probes for studying biological pathways and molecular interactions.

Industry:

    Material Science: Explored for its potential use in the development of organic electronic materials and dyes.

Comparison with Similar Compounds

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the phenyl group at the 2-position.

    2-Phenyl-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom at the 5-position.

    5-Bromo-2-ethyl-1H-pyrrolo[2,3-b]pyridine: Contains an ethyl group instead of a phenyl group at the 2-position.

Uniqueness: 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the bromine atom and the phenyl group, which allows for diverse chemical modifications and applications. The combination of these substituents enhances its reactivity and potential as a versatile intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name

5-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-11-6-10-7-12(16-13(10)15-8-11)9-4-2-1-3-5-9/h1-8H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKZJMXSXCDCCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC(=CN=C3N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635302
Record name 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953414-75-0
Record name 5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
5-Bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.